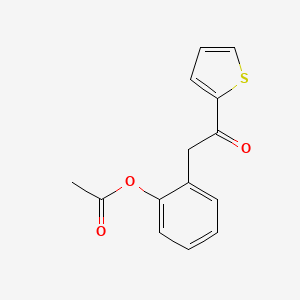

2-Acetoxybenzyl 2-thienyl ketone

Description

2-Acetoxybenzyl 2-thienyl ketone (CAS: 126496-55-7) is an organic compound with the molecular formula C₁₄H₁₂O₃S and a molar mass of 260.31 g/mol . Structurally, it consists of a benzyl group substituted with an acetoxy moiety (–OAc) at the para position and a 2-thienyl ketone group (–CO–C₄H₃S) (Figure 1). The compound is also systematically named 2-[4-(acetyloxy)phenyl]-1-(2-thienyl)ethanone .

Properties

CAS No. |

898766-62-6 |

|---|---|

Molecular Formula |

C14H12O3S |

Molecular Weight |

260.31 g/mol |

IUPAC Name |

[2-(2-oxo-2-thiophen-2-ylethyl)phenyl] acetate |

InChI |

InChI=1S/C14H12O3S/c1-10(15)17-13-6-3-2-5-11(13)9-12(16)14-7-4-8-18-14/h2-8H,9H2,1H3 |

InChI Key |

ZIIJPKPWLSDMFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1CC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetoxybenzyl 2-thienyl ketone can be achieved through various methods. One efficient approach involves the oxidative coupling of ketones and toluene derivatives using tert-butyl hydroperoxide (TBHP) as an oxidant . This method provides a facile route to α-benzoyloxy ketones in good to excellent yields.

Industrial Production Methods: While specific industrial production methods for 2-Acetoxybenzyl 2-thienyl ketone are not extensively documented, the general approach involves the use of organohypervalent iodine reagents and peroxides to promote the α-benzoyloxylation of ketones . This method is preferred due to its efficiency and the avoidance of toxic heavy metals.

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxybenzyl 2-thienyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include TBHP and other peroxides.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Acetoxybenzyl 2-thienyl ketone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetoxybenzyl 2-thienyl ketone involves its interaction with molecular targets through its functional groups. The acetoxy group can undergo hydrolysis to release acetic acid, while the thienyl ketone group can participate in various chemical reactions, including cycloadditions and substitutions . These interactions are facilitated by the compound’s ability to form stable intermediates and transition states.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 2-Acetoxybenzyl 2-Thienyl Ketone and Analogues

Key Observations:

Structural Complexity: 2-Acetoxybenzyl 2-thienyl ketone exhibits greater structural complexity compared to 2-acetylthiophene, which lacks the acetoxybenzyl group. This modification increases its molar mass by ~134 g/mol, likely enhancing hydrophobicity and reducing volatility .

Functional Group Influence: The acetoxy group in 2-acetoxybenzyl 2-thienyl ketone may confer hydrolytic instability under acidic or basic conditions, a property absent in 2-acetylthiophene.

Reactivity

- 2-Acetoxybenzyl 2-thienyl ketone: The acetoxy group may undergo hydrolysis to form phenolic derivatives, while the ketone can participate in condensation reactions (e.g., with hydrazines to form hydrazones) .

- 2-Acetylthiophene : Reacts with amines to form Schiff bases or undergoes nucleophilic addition at the carbonyl group, similar to aliphatic ketones but with enhanced aromatic stabilization .

Key Observations:

Biological Activity

2-Acetoxybenzyl 2-thienyl ketone is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C12H10O3S

- Molecular Weight : 234.27 g/mol

The compound features a thienyl group and an acetoxybenzyl moiety, which contribute to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that 2-acetoxybenzyl 2-thienyl ketone exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties. The thienyl group is known for enhancing the lipophilicity, which may improve membrane penetration and efficacy against pathogens.

- Anti-inflammatory Effects : Some derivatives of thienyl ketones have demonstrated anti-inflammatory activity, potentially through inhibition of pro-inflammatory cytokines.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, possibly through apoptosis induction in various cancer lines.

The biological activity of 2-acetoxybenzyl 2-thienyl ketone can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways or cancer progression.

- Interaction with Cellular Targets : It is hypothesized that the compound interacts with cellular membranes or specific receptors, modulating signaling pathways associated with disease processes.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various thienyl ketones, including 2-acetoxybenzyl 2-thienyl ketone. The results indicated a notable inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, suggesting a promising avenue for further development as an antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, treatment with 2-acetoxybenzyl 2-thienyl ketone resulted in a significant decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may exert its effects by modulating immune responses .

Case Study 3: Anticancer Activity

Research on the anticancer properties revealed that this compound could inhibit cell growth in several cancer cell lines, including breast and lung cancer cells. Mechanistic studies indicated that it may trigger apoptosis through the activation of caspase pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.